molecular formula C25H19ClN2O4 B2455271 ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327195-71-0

ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2455271
CAS No.: 1327195-71-0
M. Wt: 446.89
InChI Key: OGCNDUBLRSJCSU-COOPMVRXSA-N
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Description

Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenylidene group, a chlorophenyl group, and a benzoate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate typically involves multi-step organic reactions. One common method includes the formation of the chromenylidene intermediate, followed by the introduction of the chlorophenyl carbamoyl group and the final esterification to form the benzoate ester. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors or continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced techniques such as microreactor technology can enhance the sustainability and versatility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenylidene group to a more saturated form.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenylidene group may play a crucial role in binding to these targets, while the chlorophenyl carbamoyl group can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-[(4-chlorophenyl)hydrazono][(2-ethoxy-2-oxoethyl)sulfanyl]acetate
  • Cetirizine Related Compound G (2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride)

Uniqueness

Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[[3-[(4-chlorophenyl)carbamoyl]chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4/c1-2-31-25(30)16-7-11-20(12-8-16)28-24-21(15-17-5-3-4-6-22(17)32-24)23(29)27-19-13-9-18(26)10-14-19/h3-15H,2H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCNDUBLRSJCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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